molecular formula C23H23N5O2S B2457670 N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886926-85-8

N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2457670
CAS RN: 886926-85-8
M. Wt: 433.53
InChI Key: HXHSWWJECLVMCX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Research has demonstrated the synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system, emphasizing their wide range of pharmaceutical activities. These activities include antimicrobial, antifungal, and antituberculous properties, showcasing the compound's utility in developing new therapeutic agents. The structural assignments are based on various spectroscopic methods, highlighting the scientific interest in these compounds for their potential applications in medicine and pharmacology (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antioxidant Activity

The compound's derivatives have shown significant antioxidant activity, as explored through the synthesis of novel coordination complexes. These studies indicate potential applications in addressing oxidative stress-related diseases, offering a foundation for further pharmaceutical development (Chkirate et al., 2019).

Anticancer and Antiproliferative Activities

Alterations to the compound's structure, such as the replacement of the acetamide group with alkylurea, have yielded derivatives with potent anticancer effects and reduced toxicity. This modification enhances the compound's therapeutic potential, providing a basis for novel anticancer agents with improved safety profiles (Wang et al., 2015).

Enzyme Inhibitory Effects

Investigations into the compound's derivatives have also explored their enzyme inhibitory activities, including potential applications in treating diseases associated with enzyme dysfunction. This research contributes to understanding the compound's role in medicinal chemistry and its potential as a lead compound for developing new therapeutic agents (Virk et al., 2018).

Antimicrobial Applications

The synthesis of new thiazolidin-4-one derivatives, including the compound , has shown promising antimicrobial properties. These findings support the compound's use in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant microbial strains (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-30-20-11-9-19(10-12-20)24-21(29)16-31-23-26-25-22(18-8-6-7-17(2)15-18)28(23)27-13-4-5-14-27/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHSWWJECLVMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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